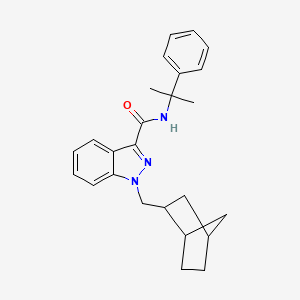

Cumyl-nbminaca

Description

Structure

3D Structure

Properties

CAS No. |

1631074-60-6 |

|---|---|

Molecular Formula |

C25H29N3O |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |

InChI |

InChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29) |

InChI Key |

MLRLLZWQYJJPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization and Receptor Interactions

In Vitro Cannabinoid Receptor Binding Affinity Studies

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. Lower Kᵢ values indicate a higher binding affinity.

While specific binding affinity studies detailing the Kᵢ value for Cumyl-NBMINACA at the human cannabinoid receptor 1 (hCB1) are not prominently available in the reviewed literature, its structural class is associated with potent hCB1 binding. Research on closely related analogues suggests that compounds in this family exhibit high affinity for the hCB1 receptor, which mediates the psychoactive effects of cannabinoids. researchgate.netmq.edu.au For instance, the replacement of an indole (B1671886) core with an indazole core, a feature of this compound, tends to increase binding affinity. researchgate.net

Similar to the hCB1 receptor, specific Kᵢ values for this compound at the human cannabinoid receptor 2 (hCB2) have not been detailed in the available scientific reports. The hCB2 receptor is primarily associated with immune function. Analogues of this compound are known to be potent agonists at the hCB2 receptor, often with nanomolar binding affinities. mq.edu.auresearchgate.net

To contextualize the expected binding profile of this compound, it is useful to compare it with its structural analogues. Compounds with similar cumyl-indazole structures demonstrate potent, nanomolar-range binding affinities at both hCB1 and hCB2 receptors. For example, CUMYL-4CN-BINACA shows a Kᵢ of 2.6 nM at hCB1 and 14.7 nM at hCB2. mq.edu.au Another analogue, Cumyl-CBMINACA, has a reported hCB1 binding affinity of 1.32 nM. researchgate.net In contrast, Cumyl-TsINACA, which has a different side chain, displays a significantly weaker binding affinity at hCB1 (Kᵢ = 292 nM). researchgate.netresearchgate.net This highlights how small structural modifications can significantly impact receptor binding.

Interactive Table: Cannabinoid Receptor Binding Affinities (Kᵢ) of this compound Analogues

| Compound | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) | Source(s) |

| CUMYL-4CN-BINACA | 2.6 | 14.7 | mq.edu.au |

| Cumyl-CBMINACA | 1.32 | Not Reported | researchgate.net |

| Cumyl-TsINACA | 292 | Not Reported | researchgate.netresearchgate.net |

| MDMB-CHMCZCA | 5.75 | 6.67 | service.gov.uk |

Human Cannabinoid Receptor 2 (hCB2) Binding Profile

Functional Efficacy Assessment at Cannabinoid Receptors

Functional efficacy studies determine the cellular response produced by a ligand upon binding to a receptor. This is often measured by its potency (EC₅₀ value, the concentration required to elicit 50% of the maximum response) and maximum effect (Eₘₐₓ).

Based on its structural similarity to other potent SCRAs, this compound is expected to act as a full agonist at both hCB1 and hCB2 receptors. europa.eu Studies on its analogues confirm this profile. For example, CUMYL-4CN-BINACA is a potent full agonist at both hCB1 and hCB2 receptors. mq.edu.auwikipedia.org Likewise, Cumyl-TsINACA is a full agonist at the hCB1 receptor, producing a maximal response significantly higher than reference agonists. researchgate.netresearchgate.net The agonistic activity at the hCB1 receptor is responsible for the cannabis-like effects sought by users of these substances. unodc.org

Cellular assays, such as those measuring cAMP accumulation or GTPγS binding, are used to quantify the potency and efficacy of receptor agonists. researchgate.netdrugsandalcohol.ie While specific EC₅₀ and Eₘₐₓ values for this compound are not available in the reviewed literature, data from its analogues demonstrate that cumyl-indazole carboxamides are highly potent and efficacious.

CUMYL-4CN-BINACA, for instance, has an EC₅₀ value of 0.58 nM at hCB1 and 6.12 nM at hCB2. mq.edu.auwikipedia.org Cumyl-CBMINACA shows high potency (EC₅₀ = 55.4 nM) and efficacy (Eₘₐₓ = 207% relative to the reference agonist CP-55,940) at the hCB1 receptor. researchgate.net This demonstrates that compounds of this class can produce a maximal cellular response greater than that of some classical cannabinoid agonists. researchgate.net

Interactive Table: Functional Efficacy (EC₅₀/Eₘₐₓ) of this compound Analogues at hCB1

| Compound | Potency (EC₅₀) | Maximum Response (Eₘₐₓ) | Assay Type | Source(s) |

| CUMYL-4CN-BINACA | 0.58 nM | Not Reported | GIRK Activation | mq.edu.au |

| Cumyl-CBMINACA | 55.4 nM | 207% (vs. CP-55,940) | GTPγS | researchgate.net |

| Cumyl-TsINACA | 31,000 nM (31 µM) | 228% (vs. CP-55,940) | Not Specified | researchgate.netresearchgate.net |

| CUMYL-PINACA | 2.55 nM | Not Reported | Membrane Potential | researchgate.net |

| CUMYL-PICA | 5.00 nM | Not Reported | Membrane Potential | researchgate.net |

| MDMB-CHMCZCA | 120 nM | 807 nM (at CB2) | cAMP Accumulation | service.gov.uk |

Agonistic Activity at hCB1 and hCB2 Receptors

Structure-Activity Relationship (SAR) Investigations for this compound and Related Structures

The structure-activity relationship (SAR) of synthetic cannabinoid receptor agonists (SCRAs) like this compound is a complex field of study that examines how the chemical structure of a molecule influences its biological activity. By making systematic modifications to different parts of the molecule, researchers can determine which structural features are crucial for receptor binding and efficacy. This understanding is vital for predicting the pharmacological properties of new compounds.

The core heterocycle is a fundamental component of many synthetic cannabinoids, and the choice between an indazole or an indole ring system significantly impacts the compound's interaction with cannabinoid receptors.

Research consistently demonstrates that synthetic cannabinoids containing an indazole core generally exhibit higher affinity and potency at both CB1 and CB2 receptors compared to their indole counterparts. frontiersin.orgnih.gov For instance, in a comparison of analogous compounds, the indazole derivative AMB showed subnanomolar affinity for both CB1 and CB2 receptors, whereas the corresponding indole, MMB-018, had affinity in the low nanomolar range. nih.gov This suggests the superiority of the indazole core in enhancing receptor binding. nih.gov

Similarly, studies on other pairs of indole and indazole analogs, such as 5F-ADBICA (indole) and 5F-ADB-PINACA (indazole), have shown the indazole derivative to be slightly more potent at both CB1 and CB2 receptors. nih.gov This trend of increased potency with the indazole core is also observed with compounds like 5F-AB-PICA (indole) and 5F-AB-PINACA (indazole). nih.gov Furthermore, investigations into Cumyl-CBMICA (indole) and Cumyl-CBMINACA (indazole) revealed that the indazole-containing compound had significantly higher binding affinity, potency, and efficacy at the human CB1 receptor. researchgate.net

The increased efficacy of indazole-based SCRAs is a notable finding. Studies have shown that the indazole core can confer "superagonist" properties, leading to a more pronounced response at the receptor compared to indole analogs. biorxiv.org In many cases, full agonist efficacy is maintained with the indazole core, while the corresponding indole may only produce submaximal activity. frontiersin.org This enhanced efficacy associated with the indazole structure is a key factor in the pharmacological profile of these compounds. biorxiv.org

Table 1: Comparison of Receptor Affinity and Potency for Indole vs. Indazole Core Synthetic Cannabinoids

| Compound Pair | Core Structure | CB1 Ki (nM) | CB2 Ki (nM) | CB1 pEC50 |

|---|---|---|---|---|

| MMB-018 / AMB | ||||

| MMB-018 | Indole | 15.1 | 14.0 | - |

| AMB | Indazole | 0.866 | 0.973 | - |

| 5F-ADBICA / 5F-ADB-PINACA | ||||

| 5F-ADBICA | Indole | 2.72 | 1.83 | - |

| 5F-ADB-PINACA | Indazole | 1.43 | 0.694 | - |

| Cumyl-CBMICA / Cumyl-CBMINACA | ||||

| Cumyl-CBMICA | Indole | 29.3 | - | 497 nM (EC50) |

| Cumyl-CBMINACA | Indazole | 1.32 | - | 55.4 nM (EC50) |

Data sourced from multiple studies. nih.govresearchgate.net Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency.

The N-alkyl side chain, also known as the "tail" region, plays a critical role in how a synthetic cannabinoid interacts with the receptor's binding pocket. The size and shape of this group can significantly affect the compound's affinity and potency.

Recent investigations have focused on novel side chains like cyclobutyl methyl (CBM) and norbornyl methyl (NBM). researchgate.netresearchgate.net The introduction of the sterically demanding NBM side chain has been shown to increase both the binding affinity and functional activity of synthetic cannabinoids across various core structures. researchgate.net Norbornyl derivatives generally exhibit high affinities, with the indazole-based versions being the most affine. researchgate.net

When comparing CBM and NBM derivatives, the norbornyl compounds consistently demonstrate higher affinity and potency. researchgate.net For example, a study comparing a series of CBM and NBM synthetic cannabinoids found that the norbornyl derivatives had Ki values ranging from 1.87 to 0.25 nM, while the CBM derivatives had Ki values from 29.4 to 0.65 nM. researchgate.net The functional activity data confirmed this trend, with the indazole-based NBM compound being the most potent. researchgate.net

The increased affinity and potency conferred by the norbornyl side chain are attributed to its voluminous and hydrophobic nature, which likely leads to more favorable interactions within the CB1 receptor binding pocket. researchgate.netnih.gov The emergence of compounds like this compound, which features a norbornyl methyl side chain, highlights the ongoing evolution of synthetic cannabinoid design to maximize receptor interaction. researchgate.netwikipedia.org

Table 2: Pharmacological Data for Synthetic Cannabinoids with Cyclobutyl Methyl (CBM) and Norbornyl Methyl (NBM) Side Chains

| Compound Type | Side Chain | CB1 Ki Range (nM) | CB1 EC50 Range (nM) |

|---|---|---|---|

| CBM Derivatives | Cyclobutyl methyl | 29.4 - 0.65 | 483 - 40.1 |

| NBM Derivatives | Norbornyl methyl | 1.87 - 0.25 | 169 - 1.78 |

Data adapted from a study on six synthetic cannabimimetics. researchgate.net

The cumyl group, a 1-methyl-1-phenylethyl moiety, is another key structural feature in a growing number of potent synthetic cannabinoids, including this compound. mdpi.comresearchgate.net Modifications to this part of the molecule can significantly alter its pharmacological properties.

Replacing a benzyl (B1604629) group with a cumyl group, which adds two methyl groups, has been shown to substantially increase the efficacy of the compound at the CB1 receptor. acs.orgbiorxiv.org For example, the conversion of 5F-SDB-006 to 5F-CUMYL-PICA resulted in a marked increase in the maximum effect (Emax) of the compound. acs.orgbiorxiv.org This suggests that the bulky and lipophilic nature of the cumyl group contributes to a more effective activation of the receptor.

The cumyl moiety is often found in combination with other structural features that enhance potency, such as the indazole core and various tail groups. researchgate.net For instance, compounds like CUMYL-PINACA and 5F-CUMYL-PINACA are potent agonists at both CB1 and CB2 receptors. researchgate.netnih.gov The combination of the cumyl head group with an indazole core and a suitable tail chain often results in compounds with high efficacy and potency. nih.govnih.gov

The SAR of cumyl-containing compounds is an active area of research, with new variations continually emerging. researchgate.netresearchgate.netnih.gov Understanding how modifications to the cumyl group, in conjunction with changes to the core and tail, affect receptor interaction is crucial for characterizing the pharmacology of these novel synthetic cannabinoids.

Table 3: List of Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | 1-(bicyclo[2.2.1]hept-2-ylmethyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide |

| AMB | N/A (specific structure referenced in study) |

| MMB-018 | N/A (specific structure referenced in study) |

| 5F-ADBICA | N/A (specific structure referenced in study) |

| 5F-ADB-PINACA | N/A (specific structure referenced in study) |

| 5F-AB-PICA | N/A (specific structure referenced in study) |

| 5F-AB-PINACA | N/A (specific structure referenced in study) |

| Cumyl-CBMICA | N/A (specific structure referenced in study) |

| 5F-SDB-006 | N/A (specific structure referenced in study) |

| 5F-CUMYL-PICA | N/A (specific structure referenced in study) |

| CUMYL-PINACA | 1-Pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

Metabolic Pathways and Biotransformation Research

Phase I Metabolism Characterization in In Vitro Systems

In vitro investigations have revealed that Cumyl-NBMINACA undergoes extensive phase I metabolism, primarily through oxidative reactions. nih.govresearchgate.net These biotransformations result in a variety of metabolites, with hydroxylation being a key pathway. nih.govresearchgate.net

Identification of Principal Hydroxylated Metabolites

Hydroxylation, the addition of a hydroxyl (-OH) group, is a major metabolic route for this compound. nih.govresearchgate.net This process can occur at multiple positions on the molecule, leading to a range of hydroxylated metabolites.

A significant finding from in vitro studies is the monohydroxylation occurring on the norbornyl methyl (NBM) tail of this compound. nih.govresearchgate.netsciprofiles.com Research has identified two distinct monohydroxylated products at this specific part of the molecule. nih.govsciprofiles.com This targeted hydroxylation on the NBM substructure appears to be a primary metabolic step.

In addition to the norbornyl methyl group, the cumyl moiety of this compound is also a site for hydroxylation. nih.govresearchgate.netsciprofiles.com Metabolic studies have identified metabolites where a hydroxyl group has been added to this part of the compound. nih.govsciprofiles.com

Further oxidative metabolism leads to the formation of dihydroxylated and trihydroxylated metabolites. nih.govresearchgate.net For this compound, metabolites formed by dihydroxylation at the NBM substructure have been identified. nih.govsciprofiles.com Furthermore, trihydroxylation has also been observed as a metabolic pathway for this compound. nih.govresearchgate.net One notable metabolite is formed by dihydroxylation on the NBM structure combined with an additional hydroxylation on the cumyl moiety. nih.govresearchgate.netsciprofiles.com In total, thirteen human phase-I metabolites have been identified for this compound. nih.govresearchgate.net

Hydroxylation on the Cumyl Moiety

Investigation of Other Biotransformation Pathways

While hydroxylation is a dominant pathway, other biotransformation reactions contribute to the metabolism of this compound. One such pathway is N-dealkylation, which involves the removal of an alkyl group from a nitrogen atom. researchgate.net In vitro studies have detected a product of N-dealkylation for this compound. researchgate.net However, it has been noted that metabolites formed through more complex, multiple biotransformation pathways, such as N-dealkylation combined with hydroxylation, may not be as readily formed in pHLM assays compared to in vivo systems. researchgate.net

Methodologies for In Vitro Metabolic Studies

The characterization of this compound's metabolism relies on sophisticated analytical techniques. A common in vitro model is the use of pooled human liver microsomes (pHLM), which contain a mixture of drug-metabolizing enzymes. nih.govresearchgate.net In these experiments, this compound is incubated with pHLM. nih.govresearchgate.net The resulting mixture is then analyzed to identify the metabolites that have been formed.

The primary analytical tool for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.net Specifically, liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToF-MS) is frequently employed. nih.govresearchgate.netsciprofiles.com This powerful technique allows for the separation of the various metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net The results from these in vitro assays are often compared with findings from the analysis of authentic urine samples to confirm the metabolic pathways. nih.govresearchgate.netsciprofiles.com

| Metabolic Pathway | Location on this compound | Identified Metabolites |

| Monohydroxylation | Norbornyl Methyl (NBM) Moiety | Two distinct monohydroxylated products nih.govsciprofiles.com |

| Monohydroxylation | Cumyl Moiety | Hydroxylated cumyl metabolites nih.govsciprofiles.com |

| Dihydroxylation | Norbornyl Methyl (NBM) Moiety | Dihydroxylated NBM metabolites nih.govsciprofiles.com |

| Trihydroxylation | NBM and Cumyl Moieties | Metabolite with dihydroxylation on NBM and hydroxylation on cumyl moiety nih.govresearchgate.netsciprofiles.com |

| N-dealkylation | --- | N-dealkylated product researchgate.net |

Application of Pooled Human Liver Microsomes (pHLM)

Pooled human liver microsomes (pHLM) are a widely used in vitro tool for studying the phase I metabolism of drugs and other xenobiotics. This subcellular fraction contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative metabolic reactions.

In the investigation of this compound, pHLM incubations have been instrumental. researchid.coresearchgate.netnih.gov A study comparing in vivo results from authentic urine samples with in vitro data from pHLM incubations successfully identified thirteen phase I metabolites of this compound. researchid.coresearchgate.netnih.gov The primary metabolic transformations observed were monohydroxylation, dihydroxylation, and trihydroxylation. researchid.conih.gov

The metabolites suggested as suitable urinary biomarkers for this compound consumption include those formed by dihydroxylation at the norbornyl methyl (NBM) substructure, along with an additional hydroxylation at the cumyl moiety. researchid.conih.gov The parent compound, this compound, was not detected in the analyzed authentic urine samples, underscoring the importance of identifying its metabolites for detection. researchgate.net

The use of pHLM assays is a standard approach in the study of new psychoactive substances (NPS). drugsandalcohol.ie These assays typically involve incubating the compound of interest with pHLM in the presence of a NADPH-regenerating system to support the activity of CYP enzymes. uni-freiburg.de This methodology allows for the generation and subsequent identification of potential metabolites that are likely to be found in human users. tiaft2024.org

Below is a table summarizing the key findings from pHLM studies on this compound and related compounds.

| Compound | Number of Phase I Metabolites Identified (pHLM) | Primary Metabolic Reactions | Proposed Urinary Biomarkers |

| This compound | 13 researchid.coresearchgate.netnih.gov | Monohydroxylation, Dihydroxylation, Trihydroxylation researchid.conih.gov | Dihydroxylation at NBM substructure and hydroxylation at the cumyl moiety researchid.conih.gov |

| Cumyl-CBMEGACLONE | 15 researchid.coresearchgate.netnih.gov | Monohydroxylation researchid.conih.gov | Monohydroxylation at the CBM and core researchid.conih.gov |

| Cumyl-NBMEGACLONE | 9 researchid.coresearchgate.netnih.gov | Monohydroxylation researchid.conih.gov | Two products of monohydroxylation at the norbornyl methyl tail researchid.conih.gov |

Use of Other In Vitro Hepatic Models (e.g., Human Hepatocytes)

While pHLM are excellent for studying phase I metabolism, other in vitro models, such as human hepatocytes, offer a more comprehensive view by including both phase I and phase II metabolic pathways. Human hepatocytes contain a wider array of drug-metabolizing enzymes and cofactors, allowing for the investigation of conjugation reactions like glucuronidation and sulfation.

For instance, studies on structurally similar cumyl-containing SCRAs, such as 4'Cl-cumyl-PINACA and 4'F-cumyl-5F-PINACA, have utilized human hepatocytes to identify their biotransformations. researchgate.net These studies incubated the compounds with human hepatocytes over several hours, leading to the tentative identification of numerous metabolites. researchgate.net This approach provides a more complete picture of the metabolic fate of these compounds.

Research on dipyanone, another new psychoactive substance, also highlights the utility of human hepatocytes in metabolism studies, demonstrating their application across different classes of NPS. tiaft2024.org

Elucidation of Structure-Metabolism Relationships (SMRs) for Predictive Metabolite Identification

Understanding the structure-metabolism relationships (SMRs) of SCRAs is crucial for predicting the metabolic fate of new, emerging analogs. By systematically comparing the metabolism of structurally related compounds, researchers can identify common metabolic pathways and predict the likely metabolites of unstudied compounds.

The metabolism of this compound is influenced by its distinct structural features, including the cumyl moiety and the norbornyl methyl tail. researchid.conih.gov Research on other cumyl-bearing SCRAs, such as Cumyl-PINACA and 5F-Cumyl-PINACA, has shown that hydroxylation is a major metabolic pathway. researchgate.net

A comprehensive review of valine- and tert-leucine-derived SCRAs using pHLM assays demonstrated how small structural changes, such as the presence of an additional methyl group, can significantly affect metabolic stability and pathways. drugsandalcohol.ie This highlights the importance of the specific amino acid or substituent group in directing metabolism.

This comparative approach is essential for forensic laboratories to stay ahead of the ever-evolving landscape of NPS, allowing for the proactive identification of potential biomarkers for newly emerged substances.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | 1-(Bicyclo[2.2.1]heptan-2-yl)methyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide drugsandalcohol.ieeuropa.eu |

| Cumyl-CBMEGACLONE | N/A |

| Cumyl-NBMEGACLONE | N/A |

| Cumyl-PINACA | N/A |

| 5F-Cumyl-PINACA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide researchgate.net |

| 4'Cl-cumyl-PINACA | N/A |

| 4'F-cumyl-5F-PINACA | N/A |

| Cumyl-CBMINACA | N/A |

| Dipyanone | N/A |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex mixtures, allowing for the separation of individual compounds before their detection and identification. For SCRAs such as Cumyl-nbminaca, both liquid and gas chromatography are employed, each with distinct applications and challenges.

Liquid chromatography, particularly when coupled with mass spectrometry, is a primary tool for the analysis of this compound and its metabolites in various samples, including reference materials and biological matrices. researchgate.netresearchid.coofdt.fr The technique is well-suited for non-volatile and thermally labile compounds, which is a common characteristic of many SCRAs. europa.eukenkyuukai.jp

In recent studies, the analysis of this compound has been successfully performed using Ultra-Performance Liquid Chromatography (UPLC) or High-Pressure Liquid Chromatography (HPLC) systems coupled to high-resolution mass spectrometers. policija.siofdt.fr For instance, the analysis of this compound metabolites in authentic urine samples was conducted using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToF-MS). researchgate.netresearchid.coofdt.frresearchgate.net This approach allows for the effective separation of the parent compound from its metabolic products, which is crucial for understanding its biotransformation. researchgate.netresearchid.co

Detailed parameters for the separation of this compound have been documented, showcasing the specific conditions required for effective analysis. policija.si

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | 0.1% formic acid in methanol |

| Flow Rate | 1.0 ml/min |

| Injection Volume | 1 µl |

| Gradient | Start at 5% B, to 40% B (4 min), to 70% B (2 min), to 100% B (5 min, hold 1 min) |

Data sourced from an analytical report on this compound. policija.si

Gas chromatography is another powerful separation technique used in forensic and chemical analysis. However, its application to certain classes of SCRAs presents significant challenges. Many synthetic cannabinoids are thermally unstable and can degrade or rearrange in the high temperatures of the GC injection port. europa.eukenkyuukai.jp This can lead to the formation of artifacts and potentially incorrect identification of the substance being analyzed. kenkyuukai.jp

Despite these challenges, GC-MS has been used for the structural elucidation of this compound. policija.si Careful method development is required to minimize thermal degradation and ensure accurate results. The selection of an appropriate column and temperature program is critical.

Table 2: Example of GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium (He) at 1.2 ml/min |

| Injector Temperature | 280 °C |

| Oven Program | 170°C (1 min), then 8°C/min to 190°C, then 18°C/min to 293°C (hold 6.1 min) |

Data sourced from an analytical report on this compound. policija.si

Liquid Chromatography (LC) Applications

High-Resolution Mass Spectrometry (HRMS) for Structural Identification

High-resolution mass spectrometry is indispensable for the definitive identification of novel psychoactive substances like this compound. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds—compounds that have the same nominal mass but different exact masses. europa.eukenkyuukai.jp

QToF-MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination allows for both precursor ion selection and high-resolution, accurate mass measurements of fragment ions. It is a powerful tool for the structural elucidation of unknown compounds and their metabolites. researchgate.netresearchid.co

The use of LC-QToF-MS has been central to the characterization of this compound and its metabolites. researchgate.netresearchid.coofdt.frresearchgate.net In metabolic studies, this technique enabled the identification of thirteen human phase-I metabolites of this compound from urine samples. researchgate.netresearchid.co The high mass accuracy of the QToF instrument allows for the confident assignment of elemental formulas to both the parent drug and its biotransformation products. researchgate.net An analytical report specifies the exact mass for this compound as 387.2311. policija.si

Table 3: Example of QToF-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Ion Source | Dual Agilent Jet Stream (AJS) ESI |

| Ion Mode | Positive Ion Scan |

| Scan Range | 82 to 1000 amu |

| Drying Gas (N2) Temp | 325 °C |

| Drying Gas Flow | 6 l/min |

| Nebulizer | 25 psig |

| Vcap | 4000 V |

| Fragmentor | 175 V |

Data sourced from an analytical report on this compound. policija.si

Electrospray ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography to analyze large, non-volatile, or thermally fragile molecules. It generates ions directly from a solution, making it ideal for the analysis of compounds like this compound in liquid samples without the need for derivatization or exposure to high heat that could cause degradation. europa.eupolicija.si ESI-MS is frequently used to study the fragmentation pathways of synthetic cannabinoids, providing crucial data for their identification. europa.eukenkyuukai.jp In the analysis of this compound, a dual Agilent Jet Stream ESI source has been utilized to achieve sample ionization. policija.si

De novo (from the beginning) identification of unknown compounds, such as novel SCRA metabolites, relies heavily on the detailed analysis of fragment ions produced in the mass spectrometer. When a precursor ion is selected and fragmented, it breaks apart in predictable ways based on its chemical structure. By analyzing the masses and patterns of these fragment ions, analysts can piece together the structure of the original molecule. researchgate.net

In the metabolic studies of this compound, criteria for metabolite identification included a mass error of less than 5 ppm for the precursor ion and a mass tolerance for fragment ions of ±10 ppm. researchgate.net The main biotransformations identified for this compound were monohydroxylation, dihydroxylation, or trihydroxylation. researchgate.netresearchid.co Specifically, suggested biomarkers for this compound consumption are metabolites formed by dihydroxylation at the norbornyl methyl (NBM) substructure combined with an additional hydroxylation at the cumyl moiety. researchgate.netresearchid.co This level of detailed structural information is achievable only through the comprehensive analysis of high-resolution fragment ion data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Spectroscopic Characterization Methods

Spectroscopic methods are central to the structural elucidation of synthetic cannabinoids. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary data, which, when combined, allow for a comprehensive characterization of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive identification of synthetic compounds, including this compound. hyphadiscovery.com This technique probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For complex molecules, a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is often required for complete structural assignment. hyphadiscovery.com

The characterization of this compound and related analogues has been significantly supported by NMR analysis. researchgate.netresearchgate.net In the structural analysis of compounds featuring a norbornyl methyl side chain, such as this compound, NMR is crucial for differentiating between potential endo- and exo-isomers. researchgate.netresearchgate.net Although specific NMR spectral data for this compound is not detailed in the provided results, the general application of NMR for its analogues demonstrates the methodology's importance. researchgate.net For instance, in cases where mass spectrometry data may be ambiguous, NMR provides definitive structural evidence. researchgate.net The process involves acquiring a dataset of spectra which, through careful interpretation, can lead to the unambiguous assignment of the molecular structure. hyphadiscovery.com

Table 1: Key NMR Techniques in Compound Characterization

| NMR Experiment | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Identifies protons on the cumyl, indazole, and norbornyl moieties. |

| ¹³C NMR | Identifies the number and type of carbon atoms. | Confirms the carbon skeleton of the entire molecule. |

| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes proton-proton connections within each structural part. |

| HSQC | Correlates protons directly to the carbons they are attached to. | Links the proton and carbon skeletons. |

| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Connects the different structural fragments (cumyl, indazole, norbornyl) to confirm the overall structure. |

| NOESY | Reveals through-space correlations between protons, aiding in stereochemistry determination. | Can help differentiate between endo- and exo-isomers of the norbornyl group. researchgate.nethyphadiscovery.com |

The combined use of IR and Raman spectroscopy is a powerful approach for the characterization of synthetic cannabinoids. researchgate.netnih.gov While IR spectroscopy is particularly sensitive to polar functional groups like carbonyls (C=O), Raman spectroscopy is more effective for non-polar, symmetric bonds such as C-C and C=C bonds. spectroscopyonline.com

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide C=O stretch, N-H stretch, and various C-H and aromatic ring vibrations. Raman spectroscopy would complement this by providing data on the vibrations of the carbon skeleton, including the phenyl and indazole rings, and the norbornyl group. researchgate.netnih.gov The differentiation of endo- and exo-isomers of norbornyl-containing compounds can also be achieved through IR spectroscopy. researchgate.netresearchgate.net

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group / Moiety | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Technique Advantage |

| N-H Stretch (Amide) | Strong, ~3300 cm⁻¹ | Weak | Strong in IR |

| C-H Stretch (Aromatic/Aliphatic) | Medium-Strong, 2850-3100 cm⁻¹ | Strong | Present in both |

| C=O Stretch (Amide I) | Strong, ~1650 cm⁻¹ | Weak | Very strong in IR |

| Aromatic Ring Vibrations | Medium, 1450-1600 cm⁻¹ | Strong | Strong in Raman |

| Indazole Ring System | Fingerprint region | Fingerprint region | Complementary patterns |

| Norbornyl Group Skeleton | Fingerprint region | Strong | Strong in Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

Development and Application of Analytical Reference Standards in Research Laboratories

The availability of high-purity, well-characterized analytical reference standards is fundamental for the accurate identification and quantification of new psychoactive substances (NPS) in forensic and research settings. caymanchem.combioscience.co.uk These standards are essential for method validation, calibration of analytical instruments, and as a definitive comparison for unknown samples. caymanchem.comdrugsandalcohol.ie

This compound is available as an analytical reference standard, intended for research and forensic applications. caymanchem.combioscience.co.uk These standards are typically supplied as crystalline solids with a purity of ≥98% and come with a certificate of analysis detailing their chemical properties. caymanchem.comcaymanchem.com The comprehensive characterization of these reference materials involves a battery of analytical techniques, including mass spectrometry, NMR, and IR spectroscopy, to confirm their identity and purity. researchgate.netresearchgate.net

Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) rely on data from such standards to monitor the emergence of NPS across Europe. drugsandalcohol.ieeuropa.eu The Cayman Spectral Library, for example, is a free, searchable GC-MS spectral database containing data for over 2,000 forensic drug standards, which assists laboratories in identifying unknown substances. caymanchem.com The development and dissemination of analytical data for compounds like this compound are often driven by collaborative European projects aimed at facilitating confident identification by practitioners worldwide. researchgate.netresearchgate.net

Forensic Science Research Perspectives on Cumyl Nbminaca

Methodological Advances in Detection and Identification in Biological Matrices for Research

The detection of Cumyl-NBMINACA in biological matrices relies heavily on advanced analytical techniques, primarily due to its extensive metabolism in the body. Research efforts have focused on identifying the parent compound and its major metabolites in urine, which serves as a primary matrix for consumption monitoring.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS), is a cornerstone technique for this purpose. nih.govresearchgate.netresearchgate.net In one key study, researchers analyzed authentic urine samples from individuals who had consumed this compound. researchgate.netresearchgate.net To facilitate the detection of metabolites, the samples underwent enzymatic hydrolysis with beta-glucuronidase to cleave conjugated metabolites back to their free forms. researchgate.net

This research successfully identified thirteen distinct phase-I metabolites of this compound. nih.govresearchgate.netresearchgate.net The primary metabolic pathways were found to be mono-, di-, and trihydroxylation reactions occurring on different parts of the molecule. researchgate.netresearchgate.net Based on these findings, specific urinary biomarkers have been proposed to reliably prove consumption. The most suitable markers for this compound are metabolites formed by dihydroxylation on the norbornyl methyl (NBM) substructure, combined with an additional hydroxylation on the cumyl moiety. nih.govresearchgate.netresearchid.co These findings were corroborated by comparing the in vivo results with metabolites generated through in vitro incubation of this compound with pooled human liver microsomes (pHLM), a standard research model for predicting drug metabolism. researchgate.netresearchgate.net

Table 1: Analytical Methodology for this compound Detection in Urine

| Parameter | Description | Source(s) |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) | nih.govresearchgate.netresearchgate.net |

| Biological Matrix | Urine | researchgate.netresearchgate.net |

| Sample Preparation | Enzymatic hydrolysis | nih.govresearchgate.net |

| Metabolites Identified | 13 phase-I metabolites | nih.govresearchgate.netresearchid.co |

| Primary Metabolic Pathways | Monohydroxylation, Dihydroxylation, Trihydroxylation | researchgate.netresearchgate.net |

| Recommended Biomarkers | Metabolites with dihydroxylation on the norbornyl methyl group and hydroxylation on the cumyl group | researchgate.netresearchid.co |

Post-Mortem Research Investigations: Analytical Challenges and General Findings in Non-Human Contexts

Post-mortem investigations involving SCRAs are fraught with analytical challenges, including low concentrations in tissues and the potential for post-mortem redistribution (PMR). frontiersin.orgmdpi.com PMR is the process where drugs migrate from tissues with high concentrations (like the liver and lungs) into the bloodstream after death, which can complicate the interpretation of toxicological results. mdpi.com While no specific post-mortem studies on this compound in non-human models have been published, research on structurally similar SCRAs provides valuable insights into these challenges.

A controlled study using pigs was conducted on Cumyl-5F-P7AICA, another SCRA, to investigate its post-mortem stability and redistribution. nih.gov This research is significant as it provides data from a controlled non-human context, mitigating the variables often present in human casework.

Analytical Challenges in Post-Mortem Toxicology:

Post-Mortem Redistribution (PMR): The movement of drugs between tissues and blood after death can lead to inaccurate concentration measurements in central blood samples. frontiersin.orgmdpi.com

Metabolite Stability: The stability of both the parent drug and its metabolites can be affected by the post-mortem interval and environmental conditions. nih.gov

Interpretation: Limited knowledge about the pharmacokinetics and toxic thresholds of new SCRAs makes it difficult to definitively establish their role in a cause of death. frontiersin.org

In the pig study, animals received the SCRA, and after euthanasia, samples were taken over three days while being stored under different environmental conditions (air or water). nih.gov The concentrations of Cumyl-5F-P7AICA and its primary metabolite were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The general finding was that Cumyl-5F-P7AICA and its N-pentanoic acid metabolite were relatively stable in most post-mortem specimens. nih.gov While some time-dependent concentration changes were noted in the liver, bile, and muscle, the study concluded that the compound was generally stable, suggesting that even central blood might be viable for analysis if peripheral blood is unavailable. nih.gov

Table 2: Summary of Post-Mortem Research Findings for an Analogous SCRA in a Non-Human Model

| Research Area | Finding/Observation | Relevance | Source |

|---|---|---|---|

| Study Model | Pig (Sus scrofa domesticus) | Controlled non-human biological system. | nih.gov |

| Test Compound | Cumyl-5F-P7AICA (a structural analogue) | Provides insight into the behavior of cumyl-class SCRAs. | nih.gov |

| Key Challenge Investigated | Post-mortem stability and redistribution. | Addresses a major issue in forensic toxicology. | nih.gov |

| General Finding | The parent compound and its main metabolite were found to be quite stable in post-mortem specimens. | Suggests that degradation may not be a primary obstacle for this class of compounds. | nih.gov |

Analytical Strategies to Differentiate this compound from Structurally Related SCRA Isomers and Analogues

The chemical structure of this compound, particularly its norbornyl methyl side chain, allows for the existence of isomers, such as endo- and exo-isomers, which can be difficult to distinguish. researchgate.net Furthermore, its close structural relationship to analogues like Cumyl-NBMEGACLONE necessitates precise analytical strategies to ensure correct identification. nih.govresearchgate.net Misidentification can have significant legal and toxicological implications.

A combination of chromatographic and spectroscopic techniques is employed to achieve unambiguous differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful tool for separating isomers. Research has shown that the endo- and exo-isomers of norbornyl-containing SCRAs can be successfully separated using a standard GC temperature program, allowing them to be distinguished by their different retention times. researchgate.netcdn-upgates.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is effective, LC-MS/MS provides an alternative and often complementary approach. For isomers that are difficult to separate chromatographically, differentiation may be possible by analyzing their mass spectra. nih.gov Although isomers often produce similar initial mass spectra, collision-induced dissociation (CID) in a tandem mass spectrometer can generate product ion spectra with different relative intensities. These differences in fragmentation patterns can be used for positive identification when compared against a reference standard. nih.gov

Spectroscopic Methods: For a comprehensive structural elucidation, particularly when new analogues appear, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. researchgate.net These methods can definitively differentiate between isomers like the endo- and exo-forms of the norbornyl group. researchgate.net

A significant challenge arises from metabolic convergence, where different parent SCRAs can produce some of the same metabolites. x-mol.com This makes it essential to detect the parent compound or unique metabolites to identify the specific SCRA consumed. Therefore, analytical strategies must be capable of separating the parent compounds first, underscoring the importance of high-resolution chromatography. x-mol.com

Table 3: Analytical Strategies for Isomer and Analogue Differentiation

| Technique | Application for Differentiation | Source(s) |

|---|---|---|

| Gas Chromatography (GC) | Separation of endo- and exo-isomers based on different retention times. | researchgate.net |

| Liquid Chromatography (LC) | Chromatographic separation of various regioisomeric and structural isomers. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Differentiation of isomers by comparing the relative intensities of product ions from collision-induced dissociation. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation to distinguish between isomers. | researchgate.net |

| Infrared (IR) Spectroscopy | Differentiation of endo- and exo-isomers. | researchgate.net |

Synthesis Research and Precursor Identification

Overview of General Synthetic Routes for Indazole Carboxamide SCRA Scaffolds

The synthesis of SCRAs featuring an indazole core typically begins with either methyl indazole-3-carboxylate or indazole-3-carboxylic acid as the starting material. diva-portal.org A common and straightforward method involves a two-step process for preparing many closely related synthetic cannabinoids. ofdt.fr First, the key precursor, an N-substituted 1H-indazole-3-carboxylic acid, is converted to a more reactive acid chloride. ofdt.fr This intermediate is then reacted with the desired amine to form the final carboxamide product. ofdt.fr

The general structure of these compounds consists of a core (e.g., indazole), a linker (e.g., carboxamide), a linked group, and a tail, which are assembled using these synthetic strategies. wvu.edu Many of the indazole-3-carboxamide analogues were first developed by Pfizer and patented in 2009 as potential analgesics. nih.gov

Identification of Precursor Molecules and Starting Materials in Research Syntheses

The specific structure of an indazole carboxamide SCRA dictates the precise precursor molecules required for its synthesis. The manufacturing methods for synthetic cannabinoids found on the illicit market are not publicly detailed, but are understood to follow routes described in scientific and patent literature. europa.eu

For the indazole-3-carboxamide scaffold, the synthesis generally requires two key types of precursors:

An Indazole Core Precursor : This is typically an indazole ring with a carboxylic acid or ester functional group at the 3-position, which is often N-alkylated at the N1 position. diva-portal.orgeuropa.eu Examples include indole-3-carboxylic acid, methyl 1H-indazole-3-carboxylate, and 1-alkyl-indazoles. diva-portal.orgeuropa.eu For Cumyl-NBMINACA, the specific precursor would be 1-(bicyclo[2.2.1]heptan-2-ylmethyl)-1H-indazole-3-carboxylic acid. europa.eu

An Amine Precursor : This molecule forms the amide bond with the indazole core. The choice of amine determines the "head group" of the final compound. For this compound and the related CUMYL-4CN-BINACA, the required precursor is 2-phenylpropan-2-amine, also known as cumylamine (B32423). ofdt.frgoogle.com Other commonly used amine precursors in the synthesis of related SCRAs include L-tert-leucine methyl ester, L-valinamide, and L-leucinamide. nih.gov

The table below details precursor molecules used in the synthesis of various indazole carboxamide SCRAs, illustrating the modular nature of their assembly.

| Final Compound | Indazole Core Precursor | Amine Precursor | Alkylating/Tail Group Precursor |

| (S)-5F-MDMB-PINACA | Methyl 1H-indazole-3-carboxylate | Methyl L-tert-leucinate | Not specified in source europa.eu |

| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid | Cumylamine (2-phenylpropan-2-amine) | Not applicable (already on core) ofdt.fr |

| (S)-AB-FUBINACA | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid | L-Valinamide | Not applicable (already on core) nih.gov |

| (S)-AMB-FUBINACA | 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid | L-tert-leucine methyl ester | Not applicable (already on core) nih.gov |

| 4F-MDMB-BICA | Indole-3-carboxylic acid | L-tert-leucine methyl ester | 1-bromo-4-fluorobutane europa.eu |

Review of Patent Literature Relevant to the Synthesis of this compound and Related Compounds

Patent literature is a primary source for understanding the synthetic routes and structural diversity of indazole carboxamide SCRAs. A foundational patent in this area was filed by Pfizer Inc. in 2009 (WO 2009/106982), which described a wide array of these compounds, including those using L-tert-leucine methyl ester and L-valinamide as precursors to create (S)-enantiomer products. nih.gov

The specific compound this compound was first reported in a 2013 patent application (WO 2014/167530). wikipedia.org This patent, like others for "SGT" compounds, described structures with a cumyl substituent attached to an indole (B1671886), indazole, or azaindole core. researchgate.net

Other patents describe novel methods and variations for synthesizing these scaffolds. For instance, patent WO2014088983A1 details a process for the regioselective N-2 arylation of indazoles, utilizing an optimized copper-catalyzed carbon-nitrogen coupling process. google.com This patent explicitly mentions that to create an indazole of formula II containing a cumyl group on the amide, cumylamine is used in the reaction. google.com The synthesis of CUMYL-4CN-BINACA is known from literature, although its patent does not provide explicit synthesis details. ofdt.fr The methods described are considered straightforward and have been used to prepare many closely related synthetic cannabinoids. ofdt.fr

The table below summarizes key patents relevant to the synthesis of this compound and related indazole carboxamide compounds.

| Patent Number | Assignee/Applicant | Year | Relevance |

| WO 2009/106982 | Pfizer Inc. | 2009 | Describes a broad class of indazole-3-carboxamide derivatives and their synthesis, serving as a basis for many subsequent SCRAs. nih.gov |

| WO 2014/167530 | Bowden, M.J., Williamson, P.B. | 2013 | First disclosure of the chemical structure of this compound. wikipedia.org |

| WO2014088983A1 | Not specified in source | 2013 | Describes an optimized copper-catalyzed process for N-arylation of indazoles and notes the use of cumylamine to produce cumyl-amide derivatives. google.com |

Future Directions and Emerging Research Avenues

Predictive Modeling for the Pharmacological Profiles of Novel Cumyl-Derived SCRAs

The continuous structural evolution of SCRAs presents a significant challenge to traditional pharmacological testing. researchgate.net Predictive modeling, utilizing computational tools and bioinformatics, offers a promising avenue to forecast the pharmacological properties of newly emerging cumyl-derived compounds. researchgate.net By analyzing structure-activity relationships (SAR) and structure-selectivity relationships (SSR), researchers can create models that predict the affinity and efficacy of novel SCRAs at cannabinoid receptors. researchgate.netnih.gov

These predictive tools can help in assessing the potential for a new compound to be psychoactive and its likely potency, which is crucial for both law enforcement and public health officials. researchgate.net For instance, the substitution of a cyclobutyl methyl (CBM) side chain with a norbornyl methyl (NBM) moiety, as seen in the transition from Cumyl-CBMINACA to Cumyl-NBMINACA, has been shown to increase both affinity and potency at the human cannabinoid receptor 1 (hCB1). researchgate.netaklagare.se Such data is invaluable for refining predictive models.

Table 1: Pharmacological Data of Selected Cumyl-Derived SCRAs

| Compound | Receptor Target | Affinity (Ki, nM) | Potency (EC50, nM) |

|---|---|---|---|

| This compound | hCB1 | 0.25 aklagare.se | 1.78 aklagare.se |

| Cumyl-PICA | CB1 | 12.3 nih.gov | - |

| CUMYL-5F-PICA | CB1 | 1.9 nih.gov | - |

| CUMYL-PINACA | CB1 | 0.43 nih.gov | - |

| CUMYL-5F-PINACA | CB1 | 0.56 nih.gov | - |

| CUMYL-4CN-BINACA | CB1 | - | - |

This table is populated with data from available research and will be updated as new findings emerge.

Challenges in Analytical Characterization of Continuously Evolving SCRA Structures

The constant modification of SCRA chemical structures poses significant hurdles for analytical laboratories tasked with their detection and identification. researchgate.net The emergence of compounds like this compound, which features a norbornyl methyl side chain, was a direct response to legislative controls on earlier generations of SCRAs. researchgate.net This "cat-and-mouse game" between manufacturers and regulators necessitates the continuous development and validation of new analytical methods. researchgate.net

Forensic chemistry laboratories rely on techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), and nuclear magnetic resonance (NMR) spectroscopy for the comprehensive structural characterization of these novel compounds. researchgate.netresearchgate.net A significant challenge lies in differentiating between isomers, such as the endo- and exo-isomers of this compound, which may have different pharmacological profiles. researchgate.netaekwien.at Furthermore, the identification of specific metabolites is crucial for confirming consumption, as the parent compound is often not detectable in urine samples. nih.govnih.gov For this compound, metabolites formed by dihydroxylation at the NBM substructure and an additional hydroxylation at the cumyl moiety are suggested as urinary biomarkers. researchgate.netresearchgate.netnih.govresearchgate.net

Elucidation of Molecular Interactions beyond Canonical Cannabinoid Receptors

While most SCRAs are known to be potent agonists at the canonical cannabinoid receptors CB1 and CB2, their full toxicological profile may be influenced by interactions with other receptor systems. researchgate.netotago.ac.nz Research into the molecular pharmacology of SCRAs is expanding to investigate potential "off-target" effects. otago.ac.nzotago.ac.nz This includes exploring interactions with other G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and the potential for allosteric modulation of receptors like the 5-HT1A receptor. nih.govnih.gov

Understanding these non-canonical interactions is critical, as they could contribute to the complex and severe adverse effects associated with some SCRAs. otago.ac.nz While some studies have shown limited off-target activity for certain SCRAs, the vast structural diversity of this class of compounds means that each new substance, including this compound, requires thorough investigation. otago.ac.nznih.gov The activation of different intracellular signaling pathways, a phenomenon known as biased agonism, is another area of active research that could explain the varying effects of different SCRAs. researchgate.net

Development of Standardized Research Protocols for Comparative SCRA Studies

To effectively compare the vast and ever-growing number of SCRAs, the development of standardized research protocols is essential. ahrq.govnih.govranbiolinks.comgpo.gov These protocols would ensure consistency in data collection across different laboratories and studies, allowing for more reliable comparisons of pharmacological and toxicological data. ranbiolinks.com

Standardized protocols should encompass:

Uniform procedures for data collection: This ensures that data from different sites are comparable and can be analyzed collectively. ranbiolinks.com

Clear and objective outcome definitions: This is crucial for addressing specific research questions and reducing bias. ahrq.gov

Consistent analytical methods: Utilizing standardized analytical techniques will improve the reliability and accuracy of data. ranbiolinks.com

Thorough personnel training: Ensuring that all researchers are trained on the study protocols and standard operating procedures is vital for data quality. ranbiolinks.com

By establishing these standardized approaches, the scientific community can build a more robust and comprehensive understanding of the risks associated with emerging SCRAs like this compound, which will ultimately inform public health responses and legislative actions. ahrq.govnih.govranbiolinks.comgpo.govahrq.gov

Q & A

Q. How can researchers confirm the identity and purity of Cumyl-NBMINACA in synthesized samples?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to verify structural integrity and purity. Compare results with reference standards (e.g., CAS 1631074-60-6) and ensure ≥98% purity via quantitative analysis. For novel compounds, provide full spectral data and cross-validate with independent assays (e.g., elemental analysis) to confirm molecular composition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adopt OSHA-compliant practices: avoid inhalation, skin contact, and eye exposure; use PPE (gloves, lab coats, goggles). Store at -20°C in airtight containers. Review safety data sheets (SDS) for hazard mitigation, including emergency procedures for accidental exposure (e.g., flushing eyes with water for 15 minutes). Document risk assessments and institutional safety approvals .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Employ LC-qToF-MS (liquid chromatography quadrupole time-of-flight mass spectrometry) for high-resolution detection. Validate methods using pooled human liver microsomes (pHLM) to simulate metabolic conditions. Include calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects and ensure reproducibility .

Advanced Research Questions

Q. How can phase-I metabolites of this compound be systematically identified in human studies?

- Methodological Answer: Analyze urine samples post-enzymatic deconjugation (β-glucuronidase treatment) using LC-qToF-MS. Cross-reference in vitro metabolites generated via pHLM assays with in vivo findings. Prioritize hydroxylated metabolites (e.g., M7 and M3) as biomarkers due to their specificity and stability. Compare metabolic pathways with structurally related synthetic cannabinoids (SCRAs) to identify conserved modifications .

Q. How should discrepancies between in vitro and in vivo pharmacological data for this compound be resolved?

- Methodological Answer: Conduct parallel assays under physiologically relevant conditions (e.g., adjusted protein binding, temperature). Use multiple cell lines (e.g., HEK-293 expressing CB1/CB2 receptors) and animal models to assess bioavailability and tissue distribution. Apply meta-analysis to reconcile potency differences, accounting for variables like assay sensitivity and metabolite interference .

Q. What strategies validate specific biomarkers for this compound consumption in forensic toxicology?

- Methodological Answer: Validate candidate metabolites (e.g., di-/tri-hydroxylated derivatives) using authentic urine samples from SCRAs users. Perform stability tests under storage conditions and cross-validate with immunoassays. Establish cutoff concentrations via receiver operating characteristic (ROC) curves to minimize false positives. Publish datasets in open repositories for independent verification .

Q. How can researchers design reproducible dose-response studies for this compound?

- Methodological Answer: Standardize dosing protocols (e.g., intraperitoneal vs. oral administration) and control for batch-to-batch variability in compound purity. Use blinded randomized designs with positive/negative controls (e.g., JWH-018 for CB1 agonism). Report detailed statistical power calculations and include raw data in supplementary materials to enable replication .

Q. What ethical considerations are paramount in human studies involving this compound metabolites?

- Methodological Answer: Obtain informed consent emphasizing risks (e.g., hepatic toxicity, neurobehavioral effects). Anonymize participant data and secure IRB/ethics committee approval. Adhere to GDPR/HIPAA for data privacy. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and disclose conflicts of interest in publications .

Data Contradiction & Analysis

Q. How should conflicting data on this compound’s receptor binding affinity be analyzed?

- Methodological Answer: Apply multivariate regression to isolate confounding variables (e.g., assay temperature, receptor subtype isoforms). Use surface plasmon resonance (SPR) for kinetic binding studies and compare with radioligand displacement assays. Publish negative results to reduce publication bias and facilitate meta-analyses .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- Methodological Answer:

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For pharmacokinetic studies, apply PICO (Population: SCRAs users; Intervention: metabolite profiling; Comparison: structural analogs; Outcome: biomarker specificity). Pre-register study designs on platforms like ClinicalTrials.gov to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.